2-(Benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)ethanone
Description
2-(Benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)ethanone is a complex organic compound that features a benzimidazole ring and a piperidine ring
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-7-13(2)9-18(8-12)16(20)10-19-11-17-14-5-3-4-6-15(14)19/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBLNJBLUPHRJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)ethanone typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Piperidine Ring: The piperidine ring is synthesized through the cyclization of appropriate precursors, often involving reductive amination.
Coupling of Benzimidazole and Piperidine Rings: The final step involves coupling the benzimidazole ring with the piperidine ring through an ethanone linker. This can be achieved using various coupling reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)ethanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.
Scientific Research Applications
2-(Benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Benzimidazol-1-yl)-1-piperidin-1-ylethanone: Lacks the dimethyl groups on the piperidine ring.
2-(Benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)propanone: Has a propanone linker instead of an ethanone linker.
Uniqueness
2-(Benzimidazol-1-yl)-1-(3,5-dimethylpiperidin-1-yl)ethanone is unique due to the presence of both the benzimidazole and dimethylpiperidine rings, which may confer specific chemical and biological properties not found in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
